4-acetyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide
Description
Evolution of Sulfonamide Research in Medicinal Chemistry
Sulfonamides emerged as the first systemic antibacterial agents following Gerhard Domagk’s 1932 discovery of prontosil, an azo dye derivative that metabolizes into sulfanilamide in vivo. This breakthrough validated sulfonamides as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in bacterial folate synthesis. By the 1940s, structural diversification efforts began, introducing substituents to the sulfonamide core to modulate solubility, potency, and spectrum of activity. The foundational work on sulfanilamide derivatives laid the groundwork for modern sulfonamide-based drugs, including diuretics, anticonvulsants, and antiviral agents.
Recent decades have seen sulfonamides re-engineered for non-antibacterial roles, leveraging their ability to interact with mammalian enzymes such as carbonic anhydrases and cyclooxygenases. For example, celecoxib, a COX-2 inhibitor, demonstrates how sulfonamide functionalization enables selective targeting of inflammatory pathways. These innovations underscore the scaffold’s versatility and enduring relevance in drug discovery.
Development of Heterocyclic-Substituted Sulfonamides
The incorporation of heterocyclic moieties into sulfonamide architectures has been pivotal in addressing limitations such as bacterial resistance and poor pharmacokinetics. Heterocycles like thiazole, pyridine, and thian rings introduce steric bulk, alter electron distribution, and enable π-π stacking interactions with biological targets. For instance, sulfonamides fused with triazine or quinoline systems exhibit enhanced antiviral activity by interfering with viral protease function.
A notable example is the cyclic sulfonamide 22 (Scheme 4 in ), which inhibits SARS-CoV-2 replication through interactions with the viral main protease. Its synthesis involved sequential oxidation and heterocyclization steps, yielding a compound with an IC~50~ of 0.8 µM and high oral bioavailability. Such successes highlight the strategic value of heterocyclic appendages in refining sulfonamide pharmacology.
Emergence of Piperidine-Containing Bioactive Molecules
Piperidine, a six-membered nitrogen-containing heterocycle, has become a cornerstone of neuropharmacology and oncology due to its conformational flexibility and ability to mimic natural alkaloids. Drugs such as the antipsychotic risperidone and the anticancer agent alpelisib incorporate piperidine to optimize receptor binding and metabolic stability.
Recent studies on piperidine derivatives, such as 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride, demonstrate significant cytotoxicity against A549 lung cancer cells (IC~50~ = 32.43 µM). The piperidine ring’s chair conformation enables precise spatial positioning of substituents, enhancing interactions with hydrophobic pockets in target proteins. This geometric adaptability makes piperidine an ideal component for hybrid molecules seeking multifunctional activity.
Significance of Thian Ring Systems in Drug Design
Thian (thiane), a sulfur-containing six-membered ring, confers unique electronic and steric properties to drug candidates. The sulfur atom’s polarizability and capacity for hydrogen bonding improve aqueous solubility, while its larger atomic radius compared to oxygen modulates ring puckering and substituent orientation. In sulfonamide hybrids, thian rings have been shown to enhance blood-brain barrier penetration and resistance to oxidative metabolism.
For example, thian-substituted sulfonamides exhibit potent activity against coxsackievirus B by disrupting viral capsid assembly. The sulfur atom’s electron-withdrawing effects also stabilize adjacent sulfonamide groups, reducing susceptibility to enzymatic degradation. These attributes make thian an advantageous component in central nervous system-targeted and antiviral agents.
Research Objectives in the Study of Complex Sulfonamides
The synthesis of 4-acetyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide addresses three key objectives in contemporary medicinal chemistry:
- Synergistic Pharmacophore Integration : Combining sulfonamide, piperidine, and thian motifs to exploit complementary mechanisms of action.
- Metabolic Stability Optimization : Leveraging thian’s resistance to cytochrome P450 oxidation and piperidine’s conformational rigidity to prolong half-life.
- Target Versatility : Enabling interactions with diverse enzyme families, including DHPS homologs, carbonic anhydrases, and viral proteases.
Preliminary data on analogous compounds suggest that the acetyl group at position 4 of the benzene ring may enhance membrane permeability, while the thian-4-yl-piperidine moiety could facilitate binding to allosteric sites. Future studies will focus on structure-activity relationships (SAR) to elucidate the contributions of each subunit to biological activity.
Table 1: Structural Components and Their Pharmacological Roles in this compound
Properties
IUPAC Name |
4-acetyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S2/c1-15(22)17-2-4-19(5-3-17)26(23,24)20-14-16-6-10-21(11-7-16)18-8-12-25-13-9-18/h2-5,16,18,20H,6-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCKVABUVPSCSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCSCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps:
Formation of the tetrahydrothiopyran ring: This can be achieved through the intramolecular hydroalkoxylation of hydroxyalkenes using catalysts such as lanthanide triflates.
Synthesis of the piperidine ring: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives or through cyclization reactions involving amines and aldehydes.
Coupling reactions: The final step involves coupling the tetrahydrothiopyran and piperidine rings with the benzenesulfonamide moiety using reagents like sodium hydride and alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, leading to the formation of various
Biological Activity
4-acetyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a benzene ring, with an acetyl group and a piperidine derivative that includes a thian group. This unique structure is essential for its biological interactions.
Biological Activity Overview
The biological activity of sulfonamide derivatives, including this compound, has been explored in various studies, highlighting their potential as therapeutic agents.
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties. In vitro studies have demonstrated that similar compounds can inhibit bacterial growth by interfering with folic acid synthesis. The specific activity of this compound against various bacterial strains remains to be fully characterized.
Cardiovascular Effects
Research on related benzene sulfonamides has indicated significant effects on cardiovascular parameters. For instance, in isolated rat heart models, certain benzenesulfonamides have been shown to decrease perfusion pressure, suggesting vasodilatory effects. These findings may extend to the compound , warranting further investigation into its cardiovascular implications .
The mechanisms through which this compound exerts its biological effects likely involve interactions with specific molecular targets such as enzymes and receptors.
Interaction with Calcium Channels
Theoretical studies suggest that some sulfonamide derivatives can interact with calcium channels, potentially leading to changes in vascular resistance and perfusion pressure . This interaction could be crucial for understanding the compound's cardiovascular effects.
Case Studies and Experimental Findings
A study evaluating the biological activity of various benzenesulfonamides utilized an experimental design involving isolated rat hearts to measure changes in perfusion pressure over time. The results indicated that certain derivatives significantly impacted coronary resistance and perfusion pressure . While direct data on this compound is limited, these findings provide a foundation for hypothesizing similar effects.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is critical for assessing its therapeutic potential. Theoretical models using software like SwissADME have been employed to predict parameters such as absorption, distribution, metabolism, and excretion (ADME) for related compounds .
Comparative Analysis of Similar Compounds
A comparative analysis of related compounds reveals varying degrees of biological activity. Below is a summary table illustrating key findings from related studies:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table highlights structural and functional differences between 4-acetyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide and related sulfonamide derivatives:
Key Observations:
Thiophene in offers a smaller, sulfur-containing ring, which may alter metabolic stability compared to thiane .
Bioactivity :
- The tetrazole-containing derivative () demonstrates high potency (IC₅₀ = 0.0117 µM), suggesting that electron-deficient aromatic systems enhance enzyme inhibition .
Synthetic Routes :
- Most analogs are synthesized via sulfonyl chloride-amine coupling (e.g., ). The acetyl group in the target compound may require additional protection/deprotection steps .
Physicochemical Properties :
- Electron-withdrawing groups (e.g., acetyl, trifluoromethyl) improve metabolic stability but may reduce solubility.
- Hydrophobic moieties (e.g., thiane, piperidine) enhance membrane permeability but could increase plasma protein binding .
Research Findings and Implications
- Structural Flexibility : The piperidine-thiane scaffold allows for modular design, enabling targeted modifications to optimize pharmacokinetics .
- Enzyme Inhibition Potential: Sulfonamides with tetrazole or trifluoromethyl groups () show superior inhibitory activity, suggesting directions for optimizing the target compound .
- Limitations : Lack of direct biological data for this compound necessitates further in vitro assays to evaluate its efficacy against relevant targets (e.g., carbonic anhydrase, Autotaxin).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
